molecular formula C43H58N4O13 B3328785 2'-N-hydroxyrifampicin CAS No. 51963-55-4

2'-N-hydroxyrifampicin

Cat. No. B3328785
CAS RN: 51963-55-4
M. Wt: 838.9 g/mol
InChI Key: PADXLTATLMUKBQ-RIPAWWNWSA-N
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Description

2’-N-hydroxyrifampicin is a chemical compound with the molecular formula C43H58N4O13 . It is similar to other chemical compounds in external resources . It has a molecular weight of 838.9396 .


Synthesis Analysis

The synthesis of rifampicin, a compound related to 2’-N-hydroxyrifampicin, involves two stages: the formation of 3-substituted 1,3-oxazino(5,6-c) rifamycins, also known as rifamycin oxazine, by the reaction of rifamycin S and N-bis-hydroxymethyl-amine; and the ring-opening of rifamycin oxazine by 1-amino-4-methyl piperazine .


Molecular Structure Analysis

The molecular structure of 2’-N-hydroxyrifampicin is complex, with a molecular weight of 838.940 Da . It is an electron-rich aromatic compound with multiple reactive sites, allowing it to be utilized in several kinds of organic reactions .

Scientific Research Applications

Neuroprotective Effects

Rifampicin has been evaluated for its neuroprotective effects in models of cerebral ischemia. Studies have shown that rifampicin can significantly reduce brain injury after both permanent and transient focal cerebral ischemia in mice. The mechanism is proposed to involve rifampicin acting as a hydroxyl radical scavenger and activating glucocorticoid receptors, indicating a potential application in neuroprotection and the treatment of stroke-related injuries (Yulug et al., 2004).

Liver Disease Treatment

Rifampicin has been studied for its effects on hepatobiliary transport and detoxification systems in humans. The drug can enhance bile acid detoxification and bilirubin conjugation and excretion. This suggests rifampicin's application in the treatment of cholestatic liver diseases, potentially justifying its combination with other agents like ursodeoxycholic acid for enhanced therapeutic effects (Marschall et al., 2005).

Antimicrobial Coating

Research into the development of rifampicin-loaded polymers for antimicrobial coatings has shown promising results in preventing infection by pathogens, including Mycobacterium tuberculosis. The encapsulation of rifampicin in polymers like HPMA-PLA nanopolymer offers a controlled release mechanism that could be applied in medical devices and implants to reduce infection rates (Yang et al., 2022).

Membrane Interaction Studies

Studies on rifampicin's interaction with membrane models have provided insights into its mechanism of action at the cellular level. For example, research on the spontaneous insertion of hydroxylated unsaturated fatty acids into lipid bilayers, while not directly mentioning 2'-N-hydroxyrifampicin, sheds light on how such compounds might interact with cell membranes, potentially influencing drug delivery and cellular uptake processes (Khmelinskaia et al., 2014).

Mechanism of Action

Target of Action

The primary target of 2’-N-hydroxyrifampicin is the enzyme rifampicin monooxygenase (RIF-O) . This enzyme belongs to the class of oxidoreductases, which act on paired donors with the incorporation or reduction of molecular oxygen . The enzyme has been found in the Corynebacteria Rhodococcus equi and Nocardia farcinica .

Mode of Action

2’-N-hydroxyrifampicin interacts with its target, rifampicin monooxygenase, by serving as a substrate for the enzyme . The enzyme catalyzes the reaction where rifampicin, NAD(P)H, and O2 are converted into 2’-N-hydroxyrifampicin, NAD(P)+, and H2O .

Biochemical Pathways

The biochemical pathway affected by 2’-N-hydroxyrifampicin involves the conversion of rifampicin into a metabolite with much lower antimicrobial activity . This conversion is initiated by the enzyme rifampicin monooxygenase, which confers increased resistance to the antibiotic rifampicin by initiating its degradation .

Pharmacokinetics

It is known that the compound is a product of the enzymatic reaction catalyzed by rifampicin monooxygenase . The enzyme uses NAD(P)H as a reducing agent, and the reaction also involves the consumption of molecular oxygen .

Result of Action

The result of the action of 2’-N-hydroxyrifampicin is the formation of a metabolite with much lower antimicrobial activity compared to the parent compound, rifampicin . This transformation is part of a resistance mechanism against the antibiotic rifampicin .

Action Environment

The action of 2’-N-hydroxyrifampicin is influenced by the presence of the enzyme rifampicin monooxygenase, which is found in certain bacteria such as Rhodococcus equi and Nocardia farcinica . The enzyme’s activity, and thus the action of 2’-N-hydroxyrifampicin, may be influenced by various environmental factors, including the availability of NAD(P)H and oxygen .

Future Directions

While specific future directions for 2’-N-hydroxyrifampicin were not found in the search results, there is ongoing research in the field of drug development and research, with a focus on improving the therapeutic index of drugs .

properties

IUPAC Name

1-[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-13-acetyloxy-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-26-yl]-N-(4-methylpiperazin-1-yl)methanimine oxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H58N4O13/c1-21-12-11-13-22(2)42(55)44-33-28(20-47(56)46-17-15-45(9)16-18-46)37(52)30-31(38(33)53)36(51)26(6)40-32(30)41(54)43(8,60-40)58-19-14-29(57-10)23(3)39(59-27(7)48)25(5)35(50)24(4)34(21)49/h11-14,19-21,23-25,29,34-35,39,49-53H,15-18H2,1-10H3,(H,44,55)/b12-11+,19-14+,22-13-,47-20-/t21-,23+,24+,25+,29-,34-,35+,39+,43-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PADXLTATLMUKBQ-RIPAWWNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)C=[N+](N5CCN(CC5)C)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)O)/C=[N+](/N5CCN(CC5)C)\[O-])/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H58N4O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

838.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-N-hydroxyrifampicin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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